N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a complex heterocyclic compound featuring:
- A 1,3-dioxolo[4,5-g]quinoline core with an 8-oxo group.
- A 4-ethoxybenzoyl substituent at position 5.
- An acetamide linkage connecting the quinoline core to a 2,3-dihydro-1,4-benzodioxin-6-yl group.
While direct pharmacological data for this compound are absent in the provided evidence, comparisons with analogues highlight key structural and functional trends.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O8/c1-2-35-19-6-3-17(4-7-19)28(33)21-14-31(22-13-26-25(38-16-39-26)12-20(22)29(21)34)15-27(32)30-18-5-8-23-24(11-18)37-10-9-36-23/h3-8,11-14H,2,9-10,15-16H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKUTYNLVLNETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC6=C(C=C5)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various acetamides and quinoline derivatives. The synthesis typically involves the use of reagents such as sodium carbonate and lithium hydride in a controlled environment to ensure high yields and purity of the final product .
Enzyme Inhibition
Research has demonstrated that derivatives of the benzodioxin structure exhibit significant enzyme inhibition properties. Specifically, compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide have been tested against key enzymes involved in metabolic disorders:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can be beneficial in treating Alzheimer's disease.
- α-Glucosidase : Inhibition can help manage Type 2 diabetes by slowing carbohydrate absorption .
Anticancer Activity
The compound has shown potential anticancer activity through its interaction with various cellular pathways. In vitro studies indicate that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Case Studies
Several studies have reported on the biological effects of related compounds:
- Inhibition of AChE : A study found that certain derivatives exhibited IC50 values in the low micromolar range against AChE, indicating strong inhibitory potential suitable for Alzheimer's treatment .
- Anticancer Effects : Another investigation highlighted that compounds with similar structural motifs could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .
Research Findings
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight | Core Structure | Substituents | Bioactivity (if reported) | Reference |
|---|---|---|---|---|---|---|
| Target Compound | C₃₀H₂₅N₂O₈ (estimated) | ~556.54 | 1,3-dioxolo[4,5-g]quinoline | 7-(4-ethoxybenzoyl), N-(2,3-dihydro-1,4-benzodioxin-6-yl) | Not reported | — |
| 2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide | C₂₉H₂₆N₂O₇ | 514.53 | [1,4]dioxino[2,3-g]quinoline | 8-(4-ethoxybenzoyl), N-(3-methoxyphenyl) | Not reported | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | C₂₃H₂₂ClN₂O₅S | 485.95 | Sulfonamide-benzodioxin hybrid | 4-chlorophenylsulfonyl, N-(3,5-dimethylphenyl) | Antimicrobial (IC₅₀: 12.5 µg/mL vs. S. aureus) | |
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid | C₁₀H₁₀O₄ | 194.18 | Benzodioxin-acetic acid | Carboxylic acid | Anti-inflammatory (comparable to Ibuprofen) | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide | C₂₀H₁₉N₃O₄S | 397.45 | Thienopyrimidine | 5,6-dimethylthienopyrimidinyl | Not reported |
Core Heterocycle Variations
- Quinoline vs. Thienopyrimidine: The target compound’s 1,3-dioxoloquinoline core (electron-rich due to oxygen atoms) contrasts with the thienopyrimidine in , which introduces sulfur and nitrogen heteroatoms.
- Benzodioxin Linkage : The 2,3-dihydro-1,4-benzodioxin group in the target compound and enhances rigidity and oxygen-mediated solubility, whereas uses a simpler benzodioxin-acetic acid for anti-inflammatory activity .
Substituent Effects
- In , a 4-chlorophenylsulfonyl group enhances antimicrobial activity via hydrophobic interactions .
- Acetamide Side Chain : The target compound’s benzodioxin-linked acetamide contrasts with ’s 3-methoxyphenyl group. Methoxy groups can modulate metabolic stability, while benzodioxin may improve target engagement through hydrogen bonding .
Bioactivity Trends
- Anti-inflammatory Activity : The benzodioxin-acetic acid in highlights the scaffold’s versatility, though the target compound’s acetamide linkage may redirect its mechanism of action compared to carboxylic acid derivatives .
Physicochemical Properties and Drug-Likeness
Table 2: Calculated Physicochemical Parameters
| Compound | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | ~3.5 (estimated) | 1 | 8 | ~100 |
| 3.2 | 1 | 7 | 97.1 | |
| (Compound 7l) | 4.1 | 2 | 6 | 95.6 |
| 3.9 | 1 | 5 | 77.1 |
- Lipophilicity : The target compound’s estimated XLogP3 (~3.5) aligns with and , suggesting moderate membrane permeability. Higher values (e.g., ’s 4.1) may correlate with enhanced antimicrobial activity but increased hemolytic risk .
Q & A
Q. What spectroscopic and analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for connectivity), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl groups in the benzodioxin and quinoline moieties). X-ray crystallography can resolve stereochemical ambiguities if single crystals are obtainable. For purity assessment, employ HPLC with UV detection and compare retention times against synthetic standards .
Q. How should initial synthetic routes be designed for this compound?
- Methodological Answer : Begin with retrosynthetic analysis, focusing on modular assembly of the benzodioxin, quinoline, and acetamide fragments. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aromatic linkages, and protect reactive groups (e.g., ethoxybenzoyl) during intermediate steps. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF for polar intermediates). Preliminary kinetic studies under varying temperatures (25–80°C) can identify rate-limiting steps .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Conduct a hazard assessment using Safety Data Sheets (SDS) for structurally related compounds (e.g., acetamide derivatives). Use fume hoods for synthesis steps involving volatile reagents, and wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical evaluation. Store the compound at 2–8°C in amber glass vials to prevent photodegradation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yield and purity?
- Methodological Answer : Apply factorial design to screen variables (e.g., catalyst loading, temperature, solvent polarity). Use response surface methodology (RSM) to model interactions between parameters. For example, a Central Composite Design (CCD) can identify optimal conditions for the quinoline ring closure, minimizing side products like dimerized intermediates. Validate models with triplicate runs and statistical tools (e.g., ANOVA) to ensure reproducibility .
Q. What computational strategies predict the compound’s reactivity and stability under varying conditions?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions, identifying susceptible sites (e.g., the 8-oxo group in the quinoline core). Use molecular dynamics (MD) simulations to assess solvation effects and thermal stability. Tools like COMSOL Multiphysics integrate reaction kinetics with heat/mass transfer models to predict degradation pathways in acidic/basic environments .
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Conduct meta-analysis of dose-response curves, adjusting for assay-specific variables (e.g., cell line viability, solvent compatibility). Use hierarchical clustering to group outliers and identify confounding factors (e.g., solvent polarity affecting membrane permeability). Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) and apply Bayesian statistics to quantify uncertainty .
Q. What frameworks integrate AI with experimental workflows for accelerated discovery?
- Methodological Answer : Implement machine learning (ML) models trained on reaction databases (e.g., Reaxys) to predict feasible synthetic pathways. Use automated platforms like robotic liquid handlers for high-throughput screening of reaction conditions. Couple AI-driven simulations (e.g., transition state prediction) with real-time feedback from inline FTIR or Raman spectroscopy to iteratively refine parameters .
Q. How can cross-disciplinary approaches elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine proteomics (e.g., SILAC labeling) to identify target proteins, metabolomics (LC-MS/MS) to track pathway perturbations, and CRISPR-Cas9 screens to validate gene-compound interactions. Molecular docking studies (AutoDock Vina) can prioritize putative targets, while microfluidic organ-on-chip models simulate tissue-specific responses. Cross-validate results with knock-in/knockout animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
